REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[S:3].Br[CH2:6][C:7](=O)[C:8]([F:11])([F:10])[F:9]>C(O)C>[F:9][C:8]([F:11])([F:10])[C:7]1[N:1]=[C:2]([NH2:4])[S:3][CH:6]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
BrCC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrate to dryness
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in water
|
Type
|
EXTRACTION
|
Details
|
Extract with diethyl ether (4×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic extracts with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under vacuum
|
Type
|
CUSTOM
|
Details
|
Purify the resulting material by silica gel chromatography (CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1N=C(SC1)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |